3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile
Overview
Description
“3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile” is a chemical compound. It’s a derivative of phenol, which has high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Synthesis Analysis
In 2018, Frączk and his team published a synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile in two steps. The process involved a reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in NMP and potassium carbonate .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains multiple bonds, including double and triple bonds, and aromatic bonds .Scientific Research Applications
Synthesis Techniques and Mechanisms
- Research on the synthesis of related compounds, such as 7-azaindole via Chichibabin cyclization, illustrates complex reaction pathways involving compounds like 3-picolines. This includes understanding reaction coordinates and key intermediates in the synthesis process (Ma et al., 2008).
- A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles, related to the compound , was achieved via gold(I)-catalyzed cyclization. This demonstrates the potential for innovative methodologies in synthesizing structurally similar compounds (Fukuhara et al., 2018).
Crystal Structure and Molecular Interactions
- The study of the crystal structure of compounds like 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate helps in understanding the molecular interactions and hydrogen bonding patterns in fluorine-substituted compounds. This can inform the research on similar fluorinated picolinonitriles (Karthikeyan et al., 2014).
Fluorination and Its Impact on Compounds
- The study of fluorinated compounds, such as fluoro-substituted conjugated polyindole, provides insights into the impact of fluorination on the electrochemical properties of materials. This can be extrapolated to understand how fluorination affects the properties of 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile (Wang et al., 2019).
Potential Medical Imaging Applications
- The synthesis and labeling of compounds structurally related to this compound, such as [18F]FPEB, demonstrates the potential use of fluorinated compounds in medical imaging, particularly in positron emission tomography (PET) (Liang et al., 2014).
Conformational Analysis in Drug Design
- Research into the conformational analysis and stereochemistry of fluorinated compounds, such as 3-fluoro-4-hydroxyprolines, can inform the design and synthesis of similar fluorinated picolinonitriles in drug development (Testa et al., 2018).
Future Directions
Phenol derivatives like “3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile” have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Properties
IUPAC Name |
3-fluoro-5-(3-hydroxyprop-1-ynyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O/c10-8-4-7(2-1-3-13)6-12-9(8)5-11/h4,6,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXMDUOFALQRHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190490 | |
Record name | 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-46-9 | |
Record name | 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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